Cas no 1197824-02-4 (4-(3,5-Dimethoxybenzoyl)thiomorpholine)

4-(3,5-Dimethoxybenzoyl)thiomorpholine 化学的及び物理的性質
名前と識別子
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- 4-(3,5-dimethoxybenzoyl)thiomorpholine
- Z437581300
- 4-(3,5-Dimethoxybenzoyl)thiomorpholine
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- インチ: 1S/C13H17NO3S/c1-16-11-7-10(8-12(9-11)17-2)13(15)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3
- InChIKey: OBMFONSRPRBUCH-UHFFFAOYSA-N
- ほほえんだ: S1CCN(C(C2C=C(C=C(C=2)OC)OC)=O)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 269
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 64.099
4-(3,5-Dimethoxybenzoyl)thiomorpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB608782-100g |
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone; . |
1197824-02-4 | 100g |
€1448.20 | 2024-07-24 | ||
abcr | AB608782-25g |
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone; . |
1197824-02-4 | 25g |
€494.20 | 2024-07-24 | ||
abcr | AB608782-5g |
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone; . |
1197824-02-4 | 5g |
€185.50 | 2024-07-24 | ||
abcr | AB608782-10g |
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone; . |
1197824-02-4 | 10g |
€277.50 | 2024-07-24 |
4-(3,5-Dimethoxybenzoyl)thiomorpholine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
4-(3,5-Dimethoxybenzoyl)thiomorpholineに関する追加情報
Recent Advances in 4-(3,5-Dimethoxybenzoyl)thiomorpholine (CAS 1197824-02-4) Research: A Comprehensive Review
The compound 4-(3,5-Dimethoxybenzoyl)thiomorpholine (CAS 1197824-02-4) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring a thiomorpholine core substituted with a dimethoxybenzoyl group, has demonstrated significant potential in various pharmacological applications. Recent studies have focused on its synthesis optimization, structural modifications, and biological evaluations, revealing its versatility as a key intermediate for drug discovery.
Structural analysis of 4-(3,5-Dimethoxybenzoyl)thiomorpholine shows that the electron-donating methoxy groups at the 3,5-positions of the benzoyl moiety significantly influence its electronic properties and binding affinity to biological targets. The thiomorpholine ring provides conformational flexibility while maintaining metabolic stability, making it particularly attractive for CNS-targeted drug development. Recent X-ray crystallography studies have provided detailed insights into its molecular conformation and potential interaction sites with biological macromolecules.
In the context of synthetic methodology, researchers have developed more efficient routes to produce 4-(3,5-Dimethoxybenzoyl)thiomorpholine with improved yields and purity. A 2023 study published in the Journal of Medicinal Chemistry reported a novel one-pot synthesis approach that reduced reaction steps from five to three while achieving 85% overall yield. This advancement is particularly significant for scaling up production while maintaining the compound's pharmaceutical-grade quality, addressing previous challenges in large-scale synthesis.
Pharmacological investigations have revealed that 4-(3,5-Dimethoxybenzoyl)thiomorpholine exhibits promising activity as a modulator of various biological targets. Recent in vitro studies demonstrate its potent inhibitory effects on specific protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. Molecular docking simulations suggest that the compound's binding mode involves key interactions with the ATP-binding pocket of these kinases, providing a structural basis for further optimization of its selectivity and potency.
Current research directions focus on developing derivatives of 4-(3,5-Dimethoxybenzoyl)thiomorpholine with enhanced pharmacological profiles. Structure-activity relationship (SAR) studies have identified specific positions on the thiomorpholine and benzoyl rings that can be modified to improve target specificity and reduce off-target effects. Several patent applications filed in 2023-2024 describe novel analogs showing improved blood-brain barrier penetration and metabolic stability, suggesting potential applications in neurological disorders.
From a drug development perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that 4-(3,5-Dimethoxybenzoyl)thiomorpholine possesses favorable pharmacokinetic properties. Recent animal studies reported good oral bioavailability (approximately 65% in rodent models) and a plasma half-life suitable for once-daily dosing. These findings position the compound as a valuable lead for further preclinical development, particularly for chronic conditions requiring sustained therapeutic exposure.
Looking forward, researchers anticipate that 4-(3,5-Dimethoxybenzoyl)thiomorpholine and its derivatives may find applications beyond their current investigative uses. Ongoing studies are exploring its potential in combination therapies and as a molecular scaffold for targeted drug delivery systems. The compound's unique chemical features and demonstrated biological activities make it a compelling subject for continued investigation in the pharmaceutical sciences, with several research groups actively pursuing its clinical translation.
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